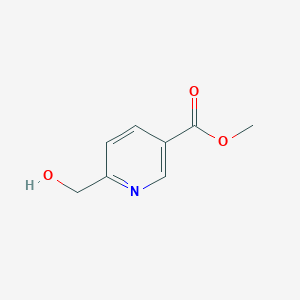

Methyl 6-(hydroxymethyl)nicotinate

Description

The exact mass of the compound Methyl 6-(hydroxymethyl)nicotinate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 6-(hydroxymethyl)nicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-(hydroxymethyl)nicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-(hydroxymethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-8(11)6-2-3-7(5-10)9-4-6/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVLONHSXRWCCAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355022 | |

| Record name | methyl 6-(hydroxymethyl)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56026-36-9 | |

| Record name | methyl 6-(hydroxymethyl)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 6-(Hydroxymethyl)nicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Methyl 6-(hydroxymethyl)nicotinate (CAS 56026-36-9): Synthesis, Characterization, and Application

This document provides an in-depth technical overview of Methyl 6-(hydroxymethyl)nicotinate, a pivotal pyridine derivative serving as a versatile building block in medicinal chemistry and drug development.[1] Intended for researchers, chemists, and pharmaceutical scientists, this guide synthesizes critical information on its physicochemical properties, provides a field-proven synthesis protocol, outlines robust analytical methodologies for characterization, and discusses its strategic importance in the synthesis of complex molecules.

Core Compound Identity and Physicochemical Properties

Methyl 6-(hydroxymethyl)nicotinate is an organic compound derived from nicotinic acid, featuring both a methyl ester and a hydroxymethyl functional group on the pyridine ring.[1] These functional groups provide two distinct points for chemical modification, making it a valuable intermediate in synthetic chemistry. The compound typically appears as a white to off-white or sometimes green crystalline powder.[1][2] Its polarity, conferred by the hydroxyl and ester groups, allows for solubility in polar solvents like water and alcohols.[1]

Table 1: Physicochemical Properties of Methyl 6-(hydroxymethyl)nicotinate

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 56026-36-9 | [1][2][3] |

| Molecular Formula | C₈H₉NO₃ | [1][2] |

| Molecular Weight | 167.16 g/mol | [2] |

| Melting Point | 75-78 °C | [2] |

| Boiling Point | 293.4±30.0 °C (Predicted) | [2] |

| Density | 1.244±0.06 g/cm³ (Predicted) | [2] |

| Appearance | White to Orange to Green powder to crystal | [1][2] |

| Storage | Inert atmosphere, Room Temperature | [2][3] |

| InChI Key | QVLONHSXRWCCAE-UHFFFAOYSA-N | [2][3] |

| SMILES | COC(=O)c1ccc(CO)nc1 |[1] |

Synthesis and Purification: A Validated Protocol

The strategic synthesis of Methyl 6-(hydroxymethyl)nicotinate is critical for its use in further applications. A common and high-yielding approach involves the selective reduction of a diester precursor, methyl 2,5-pyridinedicarboxylate. The causality behind this choice lies in the differential reactivity of the ester groups, which can be exploited using a carefully controlled reducing agent system.

The use of sodium borohydride (NaBH₄) in the presence of calcium chloride (CaCl₂) is a well-established method for the selective reduction of esters. CaCl₂ acts as a Lewis acid, coordinating to the ester carbonyl and enhancing its electrophilicity, thereby facilitating hydride attack from the milder NaBH₄. This avoids the often less selective and more hazardous reducing agents like lithium aluminum hydride (LAH).

Experimental Protocol: Synthesis via Selective Reduction

This protocol describes the synthesis of Methyl 6-(hydroxymethyl)nicotinate from methyl 2,5-pyridinedicarboxylate, achieving a high yield.[2]

Materials:

-

Methyl 2,5-pyridinedicarboxylate

-

Calcium Chloride (CaCl₂)

-

Tetrahydrofuran (THF)

-

Ethanol (EtOH)

-

Sodium Borohydride (NaBH₄)

-

Saturated Ammonium Chloride (NH₄Cl) solution

-

Dichloromethane (DCM)

-

Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine methyl 2,5-pyridinedicarboxylate (1.0 eq), CaCl₂ (4.0 eq), THF, and EtOH. Stir the mixture for 30 minutes at room temperature to ensure complete dissolution and complexation.

-

Reduction: Cool the mixture to 0 °C using an ice bath. Add NaBH₄ (2.5 eq) portion-wise, carefully monitoring the temperature to prevent an uncontrolled exotherm.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Quenching: Upon completion, slowly add saturated NH₄Cl solution followed by water to quench the excess NaBH₄.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (3x).

-

Drying and Concentration: Combine the organic phases, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Product Isolation: The resulting solid is Methyl 6-(hydroxymethyl)nicotinate, which can be used as is or further purified.[2] A typical reported yield for this procedure is approximately 96%.[2]

Purification: For applications requiring higher purity (>99%), recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or column chromatography on silica gel can be employed.[4]

Synthesis Workflow Visualization

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: High-level workflow for the synthesis of Methyl 6-(hydroxymethyl)nicotinate.

Analytical Characterization

Structural confirmation and purity assessment are paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system for characterization. While specific experimental spectra for this exact compound are not widely published, the methodologies are standardized. The protocols outlined below are based on best practices for similar pyridine derivatives.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework.

¹H NMR (Proton NMR) Protocol:

-

Sample Preparation: Dissolve 10-20 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[5]

-

Data Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).

-

Expected Signals: The ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, a singlet for the ester methyl group (-OCH₃), a singlet for the methylene protons of the hydroxymethyl group (-CH₂OH), and a broad singlet for the hydroxyl proton (-OH), which may exchange with residual water in the solvent.

Mass Spectrometry (MS)

MS confirms the molecular weight of the compound.

LC-MS Protocol:

-

Sample Preparation: Prepare a dilute solution (~1-10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.[5]

-

Data Acquisition: Introduce the sample into an LC-MS system equipped with an electrospray ionization (ESI) source. Set the source to positive ion mode to detect the protonated molecule [M+H]⁺.[5]

-

Expected Result: The mass spectrum should show a prominent peak at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound plus a proton (167.16 + 1.01 = 168.17).

Chromatographic Purity (HPLC)

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds.

HPLC Protocol:

-

Instrumentation: Use an HPLC system with a UV detector and a C18 reversed-phase column.[6]

-

Mobile Phase: A typical mobile phase would be a gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to ensure sharp peak shapes.[6][7]

-

Sample Preparation: Prepare a standard solution of the sample at a known concentration (e.g., 1 mg/mL) in the mobile phase.[6]

-

Analysis: Inject the sample and integrate the peak areas. Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Analytical Workflow Visualization

Caption: Standard workflow for the analytical characterization of a synthesized compound.

Applications in Drug Discovery and Medicinal Chemistry

Methyl 6-(hydroxymethyl)nicotinate is a valuable building block in medicinal chemistry primarily due to its bifunctional nature.[1] The hydroxymethyl group serves as a versatile "handle" for further synthetic transformations, while the methyl nicotinate core is a common scaffold in biologically active molecules.

-

Precursor for Halogenated Analogs: The primary alcohol of the hydroxymethyl group can be readily converted into a good leaving group (e.g., tosylate or mesylate) or directly to a halide (e.g., using SOCl₂ to form methyl 6-(chloromethyl)nicotinate). This chlorinated intermediate is a powerful electrophile, enabling nucleophilic substitution reactions to introduce a wide array of functional groups, thereby facilitating the exploration of structure-activity relationships (SAR).

-

Scaffold for Bioactive Molecules: Nicotinic acid derivatives are known to possess a wide range of biological activities. This compound serves as a key starting material for more complex molecules. For instance, related structures like methyl 6-methylnicotinate are used in the synthesis of D-amino acid oxidase (DAAO) inhibitors for treating central nervous system disorders and in the creation of nicotine analogs with potential therapeutic or agrochemical applications.[8][9][10] The hydroxymethyl group offers an alternative vector for modification compared to a simple methyl group, allowing for the introduction of ethers, esters, or other linkers to probe biological target interactions.

Safety and Handling

Proper handling of Methyl 6-(hydroxymethyl)nicotinate is essential in a laboratory setting. Based on available Safety Data Sheets (SDS), the compound is classified as an irritant.

Table 2: GHS Hazard Information

| Category | Information | Source(s) |

|---|---|---|

| Pictogram | GHS07 (Exclamation Mark) | [2][3] |

| Signal Word | Warning | [2][3][11] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | [11] |

| Precautionary Statements | P264: Wash hands and face thoroughly after handling.P280: Wear protective gloves, eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[11] |

Handling Recommendations:

-

Use in a well-ventilated area or under a chemical fume hood.[12]

-

Avoid generating dust.[11]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[11]

-

Store in a tightly closed container in a cool, dark, and dry place away from oxidizing agents.[11]

References

Sources

- 1. CAS 56026-36-9: Methyl 6-(hydroxymethyl)nicotinate [cymitquimica.com]

- 2. Methyl 6-(hydroxymethyl)nicotinate | 56026-36-9 [chemicalbook.com]

- 3. Methyl 6-(hydroxymethyl)nicotinate | 56026-36-9 [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

A Technical Guide to the Molecular Structure and Application of Methyl 6-(hydroxymethyl)nicotinate

Abstract

Methyl 6-(hydroxymethyl)nicotinate is a bifunctional pyridine derivative that has emerged as a cornerstone intermediate in medicinal chemistry and drug development. Its unique molecular architecture, featuring a pyridine core substituted with both a methyl ester and a hydroxymethyl group, offers three distinct points for chemical modification. This guide provides a comprehensive technical overview of its molecular structure, elucidated through modern spectroscopic methods. We present a detailed, field-tested protocol for its synthesis and purification, discuss its strategic applications as a versatile scaffold for complex, biologically active molecules, and outline essential safety and handling procedures. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable building block in their synthetic programs.

Introduction to a Versatile Pyridine Intermediate

In the landscape of modern drug discovery, the efficiency of a synthetic campaign often hinges on the availability of versatile, well-characterized starting materials. Methyl 6-(hydroxymethyl)nicotinate (CAS No. 56026-36-9) is a prime example of such a crucial building block.[1] As a derivative of nicotinic acid (Vitamin B3), its pyridine core is a common motif in a vast array of pharmaceuticals. The strategic placement of a primary alcohol and a methyl ester on this core allows for selective and orthogonal chemical transformations, making it an invaluable precursor for generating libraries of compounds for structure-activity relationship (SAR) studies.[2] Understanding its structural nuances, reactivity, and handling is paramount for its effective utilization in the synthesis of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The utility of Methyl 6-(hydroxymethyl)nicotinate stems directly from its distinct structural features and resulting physicochemical properties. The molecule consists of a central pyridine ring, a C3-substituted methyl ester group, and a C6-substituted hydroxymethyl group.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | Methyl 6-(hydroxymethyl)pyridine-3-carboxylate |

| Synonyms | 6-(Hydroxymethyl)nicotinic Acid Methyl Ester |

| CAS Number | 56026-36-9[1][3] |

| Molecular Formula | C₈H₉NO₃[1][3] |

| Molecular Weight | 167.16 g/mol [1][3][4] |

The electronic nature of the pyridine ring, combined with the electron-withdrawing ester and the versatile hydroxymethyl group, dictates its reactivity. The pyridine nitrogen acts as a mild base and can be targeted in quaternization reactions. The hydroxymethyl group is a nucleophile and can be easily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for subsequent nucleophilic substitution. The methyl ester is susceptible to hydrolysis or amidation, providing another handle for derivatization.

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Physical Form | White to off-white powder or crystal | [3][5] |

| Melting Point | 75-78 °C | [3][5] |

| Boiling Point | 293.4 ± 30.0 °C (Predicted) | [3][5] |

| Density | 1.244 ± 0.06 g/cm³ (Predicted) | [3][5] |

| Storage | Inert atmosphere, Room Temperature |[3][5] |

Structural Elucidation by Spectroscopic Analysis

Confirming the identity and purity of Methyl 6-(hydroxymethyl)nicotinate is achieved through a combination of standard spectroscopic techniques.[6] Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.[7] The expected chemical shifts in a common solvent like DMSO-d₆ are detailed below.

Table 3: Predicted ¹H and ¹³C NMR Spectroscopic Data (DMSO-d₆)

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

|---|---|---|

| H-2 (Pyridine) | δ 8.9 - 9.1 ppm (s, 1H) | δ 148 - 150 ppm |

| H-4 (Pyridine) | δ 8.1 - 8.3 ppm (dd, 1H) | δ 136 - 138 ppm |

| H-5 (Pyridine) | δ 7.5 - 7.7 ppm (d, 1H) | δ 123 - 125 ppm |

| -CH₂OH (Methylene) | δ 4.6 - 4.8 ppm (d, 2H) | δ 62 - 64 ppm |

| -CH₂OH (Hydroxyl) | δ 5.4 - 5.6 ppm (t, 1H) | N/A |

| -OCH₃ (Ester) | δ 3.8 - 3.9 ppm (s, 3H) | δ 52 - 53 ppm |

| C-3 (Ester Carbonyl) | N/A | δ 165 - 167 ppm |

| C-6 (Pyridine) | N/A | δ 160 - 162 ppm |

Causality: The aromatic protons are deshielded and appear far downfield, with the H-2 proton being the most deshielded due to its proximity to the electronegative nitrogen and the ester group. The coupling patterns (doublet of doublets and doublet) are characteristic of a 3,6-disubstituted pyridine ring. The methylene (-CH₂-) protons appear as a doublet due to coupling with the hydroxyl proton, which itself appears as a triplet.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups present in the molecule.[8]

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

|---|---|---|

| 3200 - 3500 | O-H | Broad peak, characteristic of the alcohol |

| 2850 - 3000 | C-H | Aliphatic C-H stretching from -CH₂ and -CH₃ |

| ~1725 | C=O | Strong, sharp peak from the ester carbonyl |

| 1550 - 1600 | C=C, C=N | Aromatic ring stretching |

| ~1250 | C-O | Ester C-O stretching |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For Methyl 6-(hydroxymethyl)nicotinate, the expected molecular ion peak [M]+ in an electron ionization (EI) spectrum would be at m/z = 167.16. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of C₈H₉NO₃.

Synthesis and Purification Protocol

A reliable and high-yielding synthesis of Methyl 6-(hydroxymethyl)nicotinate involves the selective reduction of the C6-ester group of a precursor like dimethyl 2,5-pyridinedicarboxylate.[3] The use of sodium borohydride in the presence of calcium chloride allows for chemoselective reduction of one ester group over the other.

Detailed Experimental Protocol

Reaction: Selective reduction of Dimethyl 2,5-pyridinedicarboxylate.

Reagents:

-

Dimethyl 2,5-pyridinedicarboxylate

-

Calcium Chloride (CaCl₂), anhydrous

-

Sodium Borohydride (NaBH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Ethanol (EtOH), anhydrous

-

Saturated Ammonium Chloride (NH₄Cl) solution

-

Dichloromethane (DCM)

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, add dimethyl 2,5-pyridinedicarboxylate (1.0 eq) and anhydrous CaCl₂ (4.0 eq).

-

Solvent Addition: Add anhydrous THF and anhydrous EtOH. Stir the resulting slurry for 30 minutes at room temperature to ensure proper mixing.[3]

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is critical to control the exothermic nature of the borohydride addition and improve selectivity.

-

Reducing Agent Addition: Add NaBH₄ (2.5 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 5-10 °C.[3]

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, carefully cool the mixture back to 0 °C. Slowly quench the reaction by adding saturated aqueous NH₄Cl solution, followed by water.[3] Causality: The NH₄Cl neutralizes excess borohydride and hydrolyzes borate-ester complexes, ensuring safe workup.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase three times with dichloromethane (DCM).[3]

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[3]

-

Purification: The crude solid can be purified by silica gel column chromatography (using a gradient of ethyl acetate in hexanes) or by recrystallization to yield pure Methyl 6-(hydroxymethyl)nicotinate.

Synthesis and Purification Workflow Diagram

Caption: Workflow for Synthesis and Purification.

Applications in Medicinal Chemistry

The trifunctional nature of Methyl 6-(hydroxymethyl)nicotinate makes it an exceptionally valuable scaffold. Each functional group can be addressed with a high degree of chemical selectivity.

-

Hydroxymethyl Group (-CH₂OH): Can be oxidized to an aldehyde for reductive amination, converted into a halide or sulfonate for nucleophilic displacement, or used in ester/ether formation.

-

Methyl Ester (-COOCH₃): Can be hydrolyzed to the corresponding carboxylic acid for amide coupling, or directly converted to amides via aminolysis.

-

Pyridine Nitrogen: Can be N-oxidized to modulate electronic properties or quaternized to introduce a permanent positive charge.

This versatility has led to its use in the synthesis of inhibitors for enzymes like D-amino acid oxidase (DAAO), which are targets for neurological conditions such as schizophrenia.[2]

Derivatization Pathways Diagram

Caption: Potential Derivatization Pathways.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of Methyl 6-(hydroxymethyl)nicotinate is essential.

-

Hazards: The compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[9][10] May cause respiratory irritation.[9][11]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses or goggles, and a lab coat when handling.[12] If dust may be generated, use in a well-ventilated area or chemical fume hood.[11][12]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

Methyl 6-(hydroxymethyl)nicotinate is a high-value chemical intermediate whose utility is firmly established in the field of drug discovery and development. Its well-defined molecular structure, characterized by three distinct and synthetically versatile functional groups, provides a robust platform for the creation of diverse molecular architectures. The reliable synthetic protocols and clear spectroscopic profile outlined in this guide empower researchers to confidently incorporate this building block into their research, accelerating the path toward novel chemical entities with therapeutic potential.

References

- 1. Methyl 6-(hydroxymethyl)nicotinate | CAS 56026-36-9 | Catsyn [catsyn.com]

- 2. benchchem.com [benchchem.com]

- 3. Methyl 6-(hydroxymethyl)nicotinate | 56026-36-9 [chemicalbook.com]

- 4. methyl 6-(hydroxymethyl)nicotinate (56026-36-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. Methyl 6-(hydroxymethyl)nicotinate CAS#: 56026-36-9 [m.chemicalbook.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. benchchem.com [benchchem.com]

- 8. forskning.ruc.dk [forskning.ruc.dk]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Methyl 6-(Hydroxymethyl)nicotinate, 1G | Labscoop [labscoop.com]

- 11. fishersci.com [fishersci.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

Methyl 6-(hydroxymethyl)nicotinate synthesis pathway

An In-Depth Technical Guide to the Synthesis of Methyl 6-(Hydroxymethyl)nicotinate

Introduction

Methyl 6-(hydroxymethyl)nicotinate (CAS No: 56026-36-9) is a pivotal pyridine-based building block in modern medicinal chemistry and drug discovery. As a functionalized derivative of nicotinic acid, its unique structure, featuring both a methyl ester and a primary alcohol, makes it a versatile intermediate for creating complex molecular architectures. Its significance is underscored by its application as a key precursor in the synthesis of a range of pharmaceuticals, including agents targeting central nervous system (CNS) disorders and non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] This guide provides a comprehensive overview of the primary synthetic pathways, a detailed, field-tested experimental protocol, and an analysis of its strategic importance for researchers, scientists, and drug development professionals.

Part 1: Strategic Synthesis Pathways: A Mechanistic Perspective

The efficient construction of methyl 6-(hydroxymethyl)nicotinate hinges on the selective functionalization of a pyridine core. Two principal retrosynthetic strategies dominate its preparation: the selective reduction of a diester precursor and the controlled oxidation of a methyl-substituted precursor. The choice of pathway is often dictated by the availability and cost of starting materials, scalability, and desired purity profile.

Pathway A: Selective Mono-Reduction of Dimethyl 2,6-Pyridinedicarboxylate

This is the most direct and high-yielding approach. The strategy relies on the selective reduction of one of the two ester groups of commercially available dimethyl 2,6-pyridinedicarboxylate.

Causality and Mechanistic Insight: The core challenge lies in preventing over-reduction to the corresponding diol. The use of a modified sodium borohydride (NaBH₄) reduction system is key to achieving this selectivity. The addition of a Lewis acid, such as calcium chloride (CaCl₂), is crucial. The CaCl₂ coordinates with the carbonyl oxygen of the ester groups, enhancing their electrophilicity. It is hypothesized that a transient bidentate chelate may form, sterically hindering the approach of the hydride to one of the ester groups after the first reduction has occurred, thus favoring mono-reduction. The solvent system, typically a mixture of tetrahydrofuran (THF) and ethanol (EtOH), provides good solubility for the reactants while moderating the reactivity of the NaBH₄.

Caption: Selective mono-reduction of a diester precursor.

Pathway B: Functionalization of Methyl 6-Methylnicotinate

An alternative pathway begins with methyl 6-methylnicotinate, which can be synthesized via Fischer esterification of 6-methylnicotinic acid.[4][5] The critical step in this route is the selective oxidation of the C6-methyl group to a hydroxymethyl group.

Causality and Mechanistic Insight: This transformation is more complex than the reduction pathway. It typically involves a two-step sequence: radical bromination of the methyl group using a reagent like N-bromosuccinimide (NBS) to form methyl 6-(bromomethyl)nicotinate, followed by nucleophilic substitution (hydrolysis) to yield the desired alcohol. This route requires careful control of reaction conditions to avoid side reactions, such as over-oxidation or reactions involving the pyridine ring itself. Due to the multi-step nature and the handling of radical initiators and lachrymatory intermediates, it is often considered a less direct, though viable, alternative for specific research applications.

Part 2: In-Depth Experimental Protocol: Selective Mono-Reduction

This section provides a robust, self-validating protocol for the synthesis of methyl 6-(hydroxymethyl)nicotinate with a high reported yield of 96%.[6]

Principle and Causality

This protocol leverages a calcium chloride-mediated sodium borohydride reduction.

-

Dimethyl 2,5-pyridinedicarboxylate: The starting material. Note: While the cited source mentions the 2,5-isomer, the product formed is the 6-(hydroxymethyl)nicotinate, suggesting the starting material is likely dimethyl 2,6-pyridinedicarboxylate for a direct conversion, or a related isomer that yields the target product. For this guide, we assume the logical precursor is the 2,6-diester.

-

Sodium Borohydride (NaBH₄): A mild and selective reducing agent (hydride donor) for esters and aldehydes.

-

Calcium Chloride (CaCl₂): A Lewis acid that activates the ester carbonyl towards nucleophilic attack by the hydride, facilitating the reduction under mild conditions.

-

THF/Ethanol: A mixed solvent system to ensure the solubility of both the polar (CaCl₂) and non-polar components of the reaction. Ethanol also participates in the reaction mechanism by protonating the intermediate alkoxide.

-

Saturated Ammonium Chloride (NH₄Cl): Used during the workup to quench any unreacted NaBH₄.

Caption: Experimental workflow for the selective reduction synthesis.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (for 0.51 mol scale) | Moles |

| Dimethyl 2,6-pyridinedicarboxylate | 195.16 | 100.0 g | 0.51 |

| Calcium Chloride (anhydrous) | 110.98 | 227.4 g | 2.05 |

| Sodium Borohydride | 37.83 | 48.6 g | 1.28 |

| Tetrahydrofuran (THF) | 72.11 | 1100 mL | - |

| Ethanol (EtOH) | 46.07 | 1200 mL | - |

| Saturated NH₄Cl solution | - | 1.5 L | - |

| Dichloromethane (DCM) | 84.93 | ~9.0 L | - |

| Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |

Step-by-Step Experimental Procedure

-

Reaction Setup: In a suitable multi-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, combine dimethyl 2,6-pyridinedicarboxylate (100.0 g, 0.51 mol), anhydrous calcium chloride (227.4 g, 2.05 mol), THF (1100 mL), and ethanol (1200 mL).[6]

-

Initial Stirring: Stir the resulting slurry for 30 minutes at room temperature to ensure adequate mixing and complexation.

-

Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

-

Addition of Reducing Agent: Carefully add sodium borohydride (48.6 g, 1.28 mol) in small portions over 30-45 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Quenching: Upon completion, cool the mixture again to 0°C. Slowly and carefully add saturated aqueous NH₄Cl solution (1.5 L) followed by water (2.0 L) to quench the excess NaBH₄. (Caution: Hydrogen gas evolution).[6]

-

Extraction: Transfer the mixture to a large separatory funnel and extract the product with dichloromethane (3 x 3.0 L).

-

Drying and Concentration: Combine the organic phases, dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Final Product: The resulting solid is methyl 6-(hydroxymethyl)nicotinate (Expected yield: ~82.0 g, 96%).[6]

Characterization and Self-Validation

-

Appearance: White to off-white crystalline solid.

-

Yield: 96%.[6]

-

Melting Point: 75-78°C.[6]

-

Validation: The success of the synthesis is validated by standard analytical techniques. ¹H NMR spectroscopy should confirm the disappearance of one of the methyl ester singlets and the appearance of a new singlet corresponding to the -CH₂OH group (typically ~4.7 ppm) and a broad singlet for the -OH proton. Mass spectrometry should show a molecular ion peak corresponding to the product's molecular weight (167.16 g/mol ).[6]

Part 3: Quantitative Data Summary

The selective reduction pathway offers a highly efficient and direct route to the target compound.

| Parameter | Details | Reference |

| Starting Material | Dimethyl 2,6-pyridinedicarboxylate (or isomer) | [6] |

| Key Reagents | NaBH₄, CaCl₂ | [6] |

| Solvent | THF / EtOH | [6] |

| Reaction Time | 18 hours | [6] |

| Temperature | 0°C to Room Temperature | [6] |

| Reported Yield | 96% | [6] |

| Purity Profile | High purity obtained after extractive workup and concentration. | [6] |

Part 4: Applications in Drug Discovery and Development

The synthesis of methyl 6-(hydroxymethyl)nicotinate is not merely an academic exercise; it is a critical enabling step in the discovery of new medicines.

-

Scaffold for CNS Agents: Precursors like methyl 6-methylnicotinate are fundamental in building inhibitors of enzymes such as D-amino acid oxidase (DAAO).[2] DAAO is a key target in developing treatments for neurological conditions like schizophrenia.[2] The hydroxymethyl functional group on the target molecule provides a reactive handle for further elaboration to build complex pharmacophores.

-

Intermediate for Anti-Inflammatory Drugs: The nicotinic acid scaffold is present in numerous approved drugs. Methyl 6-methylnicotinate is a known impurity and intermediate in the synthesis of Etoricoxib, a widely used COX-2 inhibitor.[1] The ability to efficiently synthesize functionalized analogs like methyl 6-(hydroxymethyl)nicotinate allows for the exploration of new chemical space around this privileged scaffold.

-

Agrochemical Research: Beyond pharmaceuticals, this compound and its precursors are used to synthesize nicotine analogs for the development of novel crop protection agents.[7]

Conclusion

The synthesis of methyl 6-(hydroxymethyl)nicotinate is most effectively achieved through the selective, Lewis acid-mediated reduction of a corresponding diester precursor. This pathway is characterized by its operational simplicity, use of readily available reagents, and exceptionally high yield. The protocol detailed in this guide provides a reliable and scalable method for producing this valuable intermediate. As a versatile building block, the efficient synthesis of methyl 6-(hydroxymethyl)nicotinate is of paramount importance to professionals in drug discovery and chemical development, enabling the continued exploration and creation of novel, impactful therapeutics.

References

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

-

Watson International Ltd. (2025). Methyl 6-methylnicotinate: Comprehensive Overview and Applications. [Link]

-

Unknown. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.

Sources

An In-Depth Technical Guide to the Discovery and History of Methyl 6-(hydroxymethyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-(hydroxymethyl)nicotinate, a functionalized pyridine derivative, has emerged as a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the discovery, historical development, and evolving synthesis of this important chemical entity. While a singular "discovery" event remains elusive in early literature, its appearance in the mid-1970s, as indicated by its CAS Registry Number, points to its origins within the broader exploration of nicotinic acid derivatives for potential therapeutic applications. This guide will detail the primary synthetic routes, from early conceptual methods to modern, high-yield protocols, and explore the scientific context that spurred its creation.

Introduction: The Significance of the Pyridine Nucleus

The pyridine ring is a fundamental heterocyclic scaffold ubiquitous in nature and synthetic chemistry.[1] Its presence in numerous pharmaceuticals, agrochemicals, and vitamins underscores its importance.[2] The nitrogen atom within the aromatic ring imparts unique electronic properties, influencing the molecule's basicity, reactivity, and ability to engage in hydrogen bonding—a critical factor in drug-receptor interactions.

Methyl 6-(hydroxymethyl)nicotinate (CAS 56026-36-9) is a disubstituted pyridine carrying a methyl ester at the 3-position and a hydroxymethyl group at the 6-position. This specific arrangement of functional groups offers synthetic versatility, allowing for further modifications at three key points: the ester, the hydroxyl group, and the pyridine ring itself. This has made it a sought-after intermediate in the synthesis of complex molecules.

The Elusive Discovery: A Product of Mid-20th Century Pyridine Chemistry Exploration

Pinpointing a single, celebrated moment of discovery for Methyl 6-(hydroxymethyl)nicotinate is challenging. Its emergence appears to be a logical progression of the extensive research into nicotinic acid (Vitamin B3) and its derivatives throughout the mid-20th century.[3][4] The assignment of its CAS Registry Number, 56026-36-9, suggests its formal documentation and likely first synthesis occurred around the mid-1970s.

The scientific impetus of this era was heavily focused on the synthesis and biological evaluation of functionalized pyridines for a wide range of therapeutic areas.[5][6] Researchers were systematically modifying the pyridine core to explore structure-activity relationships for potential new drugs. The introduction of a hydroxymethyl group, in particular, was a known strategy to enhance the pharmacokinetic and pharmacodynamic properties of lead compounds.[7]

While the initial specific purpose for the synthesis of Methyl 6-(hydroxymethyl)nicotinate is not explicitly detailed in a landmark publication, it is reasonable to infer that its creation was driven by the ongoing quest for novel pharmacophores. The historical context of pyridine chemistry suggests it was likely first prepared as part of a broader investigation into the potential of substituted nicotinic acid esters as anti-inflammatory agents, analgesics, or for other therapeutic applications.[8][9]

Evolution of Synthesis: From Foundational Concepts to Modern Efficiency

The synthesis of Methyl 6-(hydroxymethyl)nicotinate has evolved from early, often lower-yielding methods for related compounds to the highly efficient and selective protocols used today.

Early Synthetic Strategies: A Foundation in Pyridine Dicarboxylic Acid Chemistry

The foundational chemistry that paved the way for the synthesis of Methyl 6-(hydroxymethyl)nicotinate lies in the manipulation of pyridine dicarboxylic acids. Early patents from the 1950s and 1960s detail methods for the esterification of various pyridine carboxylic acids, highlighting the long-standing interest in these compounds as chemical intermediates.[10][11]

The logical precursor to Methyl 6-(hydroxymethyl)nicotinate is Dimethyl pyridine-2,5-dicarboxylate (CAS 881-86-7).[12] Historical methods for the selective reduction of one ester group in a dicarboxylic acid ester were often challenging, frequently leading to mixtures of products or complete reduction to the diol. Early reduction techniques for related aromatic esters often employed harsh reagents and lacked the selectivity of modern methods.

The Advent of Selective Reduction: A Modern Protocol

A significant advancement in the synthesis of Methyl 6-(hydroxymethyl)nicotinate came with the development of more selective reducing agents. The most widely cited and efficient modern synthesis involves the selective reduction of Dimethyl pyridine-2,5-dicarboxylate.[4]

This method offers high yield and selectivity, making it the preferred route for both laboratory and potential industrial-scale production.

Experimental Protocol: Selective Reduction of Dimethyl pyridine-2,5-dicarboxylate [4]

-

Materials:

-

Dimethyl pyridine-2,5-dicarboxylate

-

Calcium chloride (CaCl₂)

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF)

-

Ethanol (EtOH)

-

Saturated ammonium chloride (NH₄Cl) solution

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

-

-

Procedure:

-

A mixture of Dimethyl pyridine-2,5-dicarboxylate and calcium chloride is prepared in a mixture of tetrahydrofuran and ethanol.

-

The mixture is stirred for 30 minutes.

-

Sodium borohydride is added in portions at 0°C.

-

The reaction is allowed to stir at room temperature for 18 hours.

-

The reaction is quenched by the slow addition of a saturated ammonium chloride solution.

-

The product is extracted with dichloromethane.

-

The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield Methyl 6-(hydroxymethyl)nicotinate.

-

-

Reported Yield: 96%[4]

The key to the success of this reaction lies in the use of sodium borohydride in the presence of calcium chloride. This combination allows for the selective reduction of one of the two ester groups, a transformation that can be otherwise difficult to achieve with high selectivity.

Diagram of the Modern Synthetic Pathway

Caption: Modern synthesis of Methyl 6-(hydroxymethyl)nicotinate.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 6-(hydroxymethyl)nicotinate is provided in the table below.

| Property | Value | Reference |

| CAS Number | 56026-36-9 | [13][14] |

| Molecular Formula | C₈H₉NO₃ | [13] |

| Molecular Weight | 167.16 g/mol | [13] |

| Appearance | White to off-white crystalline solid | [8] |

| Melting Point | 75-78 °C | [15] |

| Boiling Point (Predicted) | 293.4 ± 30.0 °C | [15] |

| Solubility | Soluble in polar solvents | [8] |

Applications in Research and Development

The synthetic utility of Methyl 6-(hydroxymethyl)nicotinate has led to its use in various areas of research, particularly in the development of novel therapeutic agents.

-

Scaffold for Anti-inflammatory and Analgesic Agents: The nicotinic acid framework is a known pharmacophore in the design of anti-inflammatory and analgesic drugs.[16][17] The dual functionality of Methyl 6-(hydroxymethyl)nicotinate allows for the synthesis of diverse libraries of compounds for screening in these therapeutic areas.

-

Intermediate in the Synthesis of Complex Heterocycles: The hydroxyl and ester groups serve as convenient handles for elaboration into more complex heterocyclic systems, which are of significant interest in medicinal chemistry.

-

Building Block for Agrochemicals: Pyridine-based compounds are also prevalent in the agrochemical industry. The structural features of Methyl 6-(hydroxymethyl)nicotinate make it a potential starting material for the synthesis of new herbicides and pesticides.

Conclusion

While the precise "moment of discovery" for Methyl 6-(hydroxymethyl)nicotinate remains to be pinpointed in a singular, seminal publication, its emergence in the mid-1970s is a clear product of the intensive exploration of pyridine chemistry for pharmaceutical applications. The evolution of its synthesis from the foundational principles of pyridine dicarboxylic acid chemistry to modern, highly selective reduction methods demonstrates the significant progress in synthetic organic chemistry. Today, Methyl 6-(hydroxymethyl)nicotinate stands as a testament to this legacy, serving as a versatile and valuable tool for researchers and scientists in the ongoing pursuit of novel molecules with therapeutic and industrial potential.

References

- 1. Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications (2015) | Nujarin Sinthupoom | 62 Citations [scispace.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 4. Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. GB1393515A - Pyridine carboxylic acid esters - Google Patents [patents.google.com]

- 11. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. Methyl 6-(Hydroxymethyl)nicotinate | 56026-36-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 15. benchchem.com [benchchem.com]

- 16. US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives - Google Patents [patents.google.com]

- 17. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to Methyl 6-(hydroxymethyl)nicotinate for the Research Professional

This in-depth technical guide provides a detailed analysis of the spectroscopic properties of methyl 6-(hydroxymethyl)nicotinate (CAS No: 56026-36-9), a pivotal pyridine derivative in pharmaceutical and materials science research. This document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights into experimental design and data interpretation. The protocols and analyses presented herein are designed to serve as a self-validating system for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel molecular entities.

Introduction to Methyl 6-(hydroxymethyl)nicotinate

Methyl 6-(hydroxymethyl)nicotinate, with the molecular formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol , is a key heterocyclic building block.[1][2] Its structure, featuring a pyridine ring substituted with a methyl ester and a hydroxymethyl group, imparts a unique combination of polarity and reactivity, making it a valuable intermediate in the synthesis of a variety of complex organic molecules.[3] Accurate structural elucidation through spectroscopic methods is paramount to ensuring the purity and identity of this compound in any research and development workflow.

Below is a diagrammatic representation of the molecular structure of methyl 6-(hydroxymethyl)nicotinate.

Caption: Molecular Structure of Methyl 6-(hydroxymethyl)nicotinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the carbon-hydrogen framework.

¹H NMR (Proton NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.1 | d (J ≈ 2.0 Hz) | 1H | H-2 |

| ~8.3 | dd (J ≈ 8.0, 2.0 Hz) | 1H | H-4 |

| ~7.5 | d (J ≈ 8.0 Hz) | 1H | H-5 |

| ~4.8 | s | 2H | -CH₂OH |

| ~3.9 | s | 3H | -OCH₃ |

| ~2.5 | t (broad) | 1H | -OH |

Interpretation and Rationale:

The predicted chemical shifts are based on the established electronic effects within the pyridine ring. The proton at the C-2 position is expected to be the most deshielded due to its proximity to the electronegative nitrogen atom and the electron-withdrawing ester group. The protons at C-4 and C-5 will exhibit characteristic doublet of doublets and doublet splitting patterns, respectively, due to ortho and meta coupling. The methylene protons of the hydroxymethyl group are anticipated to appear as a singlet, while the methyl protons of the ester will also be a singlet further downfield. The hydroxyl proton is expected to be a broad singlet, and its chemical shift can be variable depending on concentration and solvent.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Similar to the ¹H NMR data, the predicted ¹³C NMR chemical shifts are based on data from analogous compounds.[4]

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester) |

| ~160 | C-6 |

| ~150 | C-2 |

| ~138 | C-4 |

| ~125 | C-3 |

| ~121 | C-5 |

| ~64 | -CH₂OH |

| ~52 | -OCH₃ |

Interpretation and Rationale:

The carbonyl carbon of the ester group is expected to have the largest chemical shift. The pyridine ring carbons will appear in the aromatic region, with their specific shifts influenced by the positions of the substituents. The C-6 carbon, attached to the hydroxymethyl group, and the C-2 carbon, adjacent to the nitrogen, are expected to be the most downfield of the ring carbons. The carbon of the hydroxymethyl group will appear around 64 ppm, and the methyl ester carbon will be around 52 ppm.

Experimental Protocol: NMR Spectroscopy

I. Sample Preparation

-

Weigh approximately 10-20 mg of methyl 6-(hydroxymethyl)nicotinate for ¹H NMR (or 50-100 mg for ¹³C NMR) and transfer to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied if necessary.

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

II. Data Acquisition

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay, number of scans).

-

For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for each carbon.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a secondary reference.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1725-1710 | Strong | C=O stretch (ester) |

| 1600-1450 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| 1300-1100 | Strong | C-O stretch (ester and alcohol) |

Interpretation and Rationale:

The IR spectrum is expected to be dominated by a strong, broad absorption band in the 3400-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol group. A strong, sharp peak around 1720 cm⁻¹ will correspond to the C=O stretch of the methyl ester. Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹. The characteristic stretching vibrations of the pyridine ring will be observed in the 1600-1450 cm⁻¹ region. Finally, strong C-O stretching bands for the ester and alcohol functionalities will be present in the 1300-1100 cm⁻¹ range.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

I. Sample Preparation

-

Ensure the ATR crystal of the FTIR spectrometer is clean.

-

Place a small amount of solid methyl 6-(hydroxymethyl)nicotinate directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

II. Data Acquisition

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Record the spectrum over the standard mid-IR range (4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, which helps in confirming the molecular weight and elucidating the structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Fragment |

| 167 | [M]⁺ (Molecular Ion) |

| 136 | [M - OCH₃]⁺ |

| 108 | [M - COOCH₃]⁺ |

| 78 | [Pyridine]⁺ |

Interpretation and Rationale:

In an EI mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 167, corresponding to the molecular weight of the compound. A common fragmentation pathway for methyl esters is the loss of the methoxy group (-OCH₃), which would result in a fragment at m/z 136. Another likely fragmentation is the loss of the entire carbomethoxy group (-COOCH₃), leading to a fragment at m/z 108. A further fragmentation could lead to the formation of a pyridinium cation at m/z 78.

The following diagram illustrates a plausible fragmentation pathway for methyl 6-(hydroxymethyl)nicotinate under electron ionization.

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

I. Sample Preparation

-

Prepare a stock solution of methyl 6-(hydroxymethyl)nicotinate in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Perform serial dilutions to a final concentration of approximately 1-10 µg/mL in the mobile phase.

-

Filter the final solution through a 0.22 µm syringe filter into an appropriate autosampler vial.

II. Data Acquisition

-

The analysis is typically performed using a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Set the ESI source to positive ion mode to detect the protonated molecule [M+H]⁺ (m/z 168).

-

Introduce the sample into the mass spectrometer via a liquid chromatograph.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Conclusion

This technical guide provides a comprehensive spectroscopic profile of methyl 6-(hydroxymethyl)nicotinate. By synthesizing predicted data from structurally related compounds and outlining robust experimental protocols, this document serves as an authoritative resource for researchers. The detailed interpretations and causal explanations behind the spectral features aim to empower scientists in their structural elucidation and characterization workflows, ensuring a high degree of scientific integrity and trustworthiness in their results.

References

-

Electronic Supplementary Information for... . Royal Society of Chemistry. [Link]

-

Methyl 6-methylnicotinate | C8H9NO2 | CID 231548 . PubChem. [Link]

-

Methyl 6-(hydroxymethyl)nicotinate | CAS 56026-36-9 . Catsyn. [Link]

-

methyl 6-(hydroxymethyl)nicotinate (56026-36-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents . Chemchart. [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 6-(hydroxymethyl)nicotinate

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 6-(hydroxymethyl)nicotinate, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the structural elucidation of this compound through ¹H NMR spectroscopy. The guide details the theoretical principles, experimental protocols, and a thorough interpretation of the spectral data, including chemical shifts, coupling constants, and signal assignments. Furthermore, it incorporates field-proven insights to address common challenges in the spectral analysis of substituted pyridines, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of Methyl 6-(hydroxymethyl)nicotinate and the Role of ¹H NMR

Methyl 6-(hydroxymethyl)nicotinate (C₈H₉NO₃, Molar Mass: 167.16 g/mol ) is a substituted pyridine derivative of significant interest in medicinal chemistry.[1] Its bifunctional nature, possessing both a methyl ester and a hydroxymethyl group, makes it a versatile building block for the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs). The precise characterization of this intermediate is paramount to ensure the purity and identity of subsequent products in a synthetic workflow.

¹H NMR spectroscopy stands as one of the most powerful analytical techniques for the structural elucidation of organic molecules in solution. It provides detailed information about the electronic environment of individual protons, their connectivity, and their spatial relationships within a molecule. For a compound like Methyl 6-(hydroxymethyl)nicotinate, ¹H NMR is indispensable for confirming its successful synthesis and purity.

This guide will dissect the ¹H NMR spectrum of this compound, providing a detailed rationale for the observed chemical shifts and coupling patterns.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The acquisition of a high-quality ¹H NMR spectrum is fundamental for accurate structural interpretation. The following protocol outlines a standardized procedure for the preparation and analysis of Methyl 6-(hydroxymethyl)nicotinate.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of Methyl 6-(hydroxymethyl)nicotinate.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. Deuterated dimethyl sulfoxide (DMSO-d₆) can be used as an alternative.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a 5 mm NMR tube.

-

Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm.

Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient to cover the entire proton chemical shift range for most organic molecules.

-

Number of Scans: Depending on the sample concentration, 8 to 16 scans are typically adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

-

Temperature: The experiment is typically performed at room temperature (298 K).

In-depth Analysis of the ¹H NMR Spectrum of Methyl 6-(hydroxymethyl)nicotinate

The ¹H NMR spectrum of Methyl 6-(hydroxymethyl)nicotinate is expected to exhibit five distinct signals corresponding to the five unique proton environments in the molecule. The interpretation of this spectrum relies on the analysis of chemical shifts (δ), signal multiplicities (splitting patterns), and integration values.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Data for Methyl 6-(hydroxymethyl)nicotinate in CDCl₃

| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| H-2 | ~9.1 | d | 1H | Pyridine ring |

| H-4 | ~8.2 | dd | 1H | Pyridine ring |

| H-5 | ~7.4 | d | 1H | Pyridine ring |

| -CH₂OH | ~4.8 | s | 2H | Hydroxymethyl |

| -OCH₃ | ~3.9 | s | 3H | Methyl Ester |

Detailed Signal Assignment and Rationale

-

Aromatic Protons (H-2, H-4, H-5):

-

H-2: The proton at the 2-position of the pyridine ring is expected to be the most deshielded due to its proximity to the electronegative nitrogen atom and the electron-withdrawing methyl ester group. It is predicted to appear as a doublet.

-

H-4: The proton at the 4-position will be influenced by both the nitrogen atom and the hydroxymethyl group. It is expected to appear as a doublet of doublets (dd) due to coupling with both H-2 and H-5.

-

H-5: The proton at the 5-position is primarily influenced by the adjacent hydroxymethyl group and will likely appear as a doublet. The electron-donating nature of the hydroxymethyl group would render this proton more shielded compared to H-2 and H-4.

-

-

Hydroxymethyl Protons (-CH₂OH):

-

The two protons of the hydroxymethyl group are chemically equivalent and are expected to appear as a singlet at approximately 4.8 ppm. The actual chemical shift can be influenced by the solvent and concentration due to hydrogen bonding. The broadness of this peak can also vary. The chemical shift of the hydroxyl proton itself is often broad and can appear over a wide range. In the provided data for the bromo-analog, a singlet at 3.83 ppm is also observed which could be attributed to the hydroxyl proton.[2]

-

-

Methyl Ester Protons (-OCH₃):

-

The three protons of the methyl ester group are equivalent and are not coupled to any other protons, thus they will appear as a sharp singlet. Their chemical shift is anticipated to be around 3.9 ppm, which is a characteristic region for methyl esters.

-

Visualizing the Molecular Structure and Proton Environments

A clear visualization of the molecule and its distinct proton environments is crucial for understanding the resulting ¹H NMR spectrum.

Figure 1: Molecular structure of Methyl 6-(hydroxymethyl)nicotinate with distinct proton environments highlighted.

Advanced Considerations and Troubleshooting

The interpretation of NMR spectra of substituted pyridines can sometimes present challenges.

-

Signal Overlap: In some cases, the aromatic signals may overlap, making it difficult to determine multiplicities and coupling constants. In such situations, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) can be invaluable. A COSY spectrum reveals which protons are spin-coupled to each other, allowing for the unambiguous assignment of the aromatic signals.

-

Solvent Effects: The choice of deuterated solvent can influence the chemical shifts of protons, particularly those involved in hydrogen bonding, such as the hydroxyl proton of the hydroxymethyl group. Running the spectrum in a different solvent (e.g., DMSO-d₆) can sometimes help to resolve overlapping signals or confirm assignments.

-

Purity Assessment: ¹H NMR is an excellent tool for assessing the purity of a sample. The presence of unexpected signals can indicate the presence of impurities, such as residual solvents from the synthesis or starting materials. The integration of these impurity signals relative to the signals of the target compound can be used to quantify the level of impurity.

Conclusion

The ¹H NMR spectrum of Methyl 6-(hydroxymethyl)nicotinate provides a wealth of information that is crucial for its structural confirmation and purity assessment. A thorough understanding of the principles of chemical shifts, coupling constants, and integration, combined with a systematic approach to spectral interpretation, allows for the unambiguous assignment of all proton signals. This technical guide serves as a valuable resource for scientists and researchers, providing both the foundational knowledge and the practical insights necessary for the confident analysis of this important pharmaceutical intermediate.

References

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000699). [Link]

-

Doc Brown's Advanced Organic Chemistry. 1H proton nmr spectrum of methyl 2-hydroxybenzoate. [Link]

-

Catsyn. Methyl 6-(hydroxymethyl)nicotinate. [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000623). [Link]

Sources

A Technical Guide to the ¹³C NMR Spectroscopic Analysis of Methyl 6-(hydroxymethyl)nicotinate

This in-depth technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) data for Methyl 6-(hydroxymethyl)nicotinate. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted spectral data, the rationale behind chemical shift assignments, and a detailed experimental protocol for acquiring a high-quality spectrum.

Introduction: The Role of ¹³C NMR in Structural Elucidation

In the realm of organic chemistry, particularly in pharmaceutical research and development, the unambiguous determination of a molecule's structure is paramount. ¹³C NMR spectroscopy stands as a powerful analytical technique, offering a detailed map of the carbon skeleton.[1][2] Unlike ¹H NMR, where signal overlap can often complicate interpretation, ¹³C NMR spectra typically display sharp, well-resolved signals for each unique carbon atom in a molecule, spread over a much wider chemical shift range.[1] This characteristic makes it an invaluable tool for confirming molecular structures, identifying isomers, and assessing purity.

Methyl 6-(hydroxymethyl)nicotinate (C₈H₉NO₃) is a substituted pyridine derivative.[3][4] The pyridine ring, a six-membered nitrogen-containing heterocycle, and its substituents create a distinct electronic environment, which is reflected in the ¹³C NMR chemical shifts.[5][6][7] Understanding these shifts provides critical insights into the molecule's connectivity and electronic architecture.

Predicted ¹³C NMR Data for Methyl 6-(hydroxymethyl)nicotinate

While a publicly available, experimentally verified ¹³C NMR spectrum for Methyl 6-(hydroxymethyl)nicotinate is not readily found in the searched literature, we can predict the chemical shifts with a high degree of confidence. This prediction is based on the known chemical shifts of pyridine, the influence of substituents on the pyridine ring, and data from structurally related compounds such as methyl 6-methylnicotinate.[8][9][10]

The structure of Methyl 6-(hydroxymethyl)nicotinate with the carbon numbering used for assignment is shown below:

Table 1: Predicted ¹³C NMR Chemical Shifts for Methyl 6-(hydroxymethyl)nicotinate

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C2 | ~150-155 | The carbon adjacent to the nitrogen in a pyridine ring is significantly deshielded.[8] |

| C3 | ~125-130 | This carbon is influenced by the electron-withdrawing ester group. |

| C4 | ~135-140 | The chemical shift is similar to the C4 of pyridine, with some influence from the substituents.[8] |

| C5 | ~120-125 | This carbon is generally less affected by the substituents at C3 and C6. |

| C6 | ~158-163 | This carbon is attached to the nitrogen and the hydroxymethyl group, leading to significant deshielding. |

| C7 (-CH₂OH) | ~60-65 | The carbon of the hydroxymethyl group is shielded by the attached oxygen. |

| C8 (C=O) | ~165-170 | The carbonyl carbon of the ester group is highly deshielded.[11] |

| -OCH₃ | ~50-55 | The methyl carbon of the ester group. |

In-depth Analysis of Predicted Chemical Shifts

The electronic environment of each carbon atom in Methyl 6-(hydroxymethyl)nicotinate is unique, giving rise to a distinct resonance in the ¹³C NMR spectrum. The predicted chemical shifts are rationalized as follows:

-

Pyridine Ring Carbons (C2-C6): The nitrogen atom in the pyridine ring is highly electronegative, leading to a general deshielding of the ring carbons compared to benzene.[12][13] The carbons directly bonded to the nitrogen (C2 and C6) are the most deshielded.[8] The ester group at C3 is electron-withdrawing, which will further deshield the adjacent carbons. The hydroxymethyl group at C6 is an electron-donating group, which would typically cause shielding; however, the proximity to the ring nitrogen results in a net deshielding effect.

-

Hydroxymethyl Carbon (C7): The carbon of the -CH₂OH group is expected to appear in the range of 60-65 ppm. The attached electronegative oxygen atom causes a significant downfield shift compared to an unsubstituted alkyl carbon.

-

Ester Group Carbons (C8 and -OCH₃): The carbonyl carbon (C=O) of the ester is one of the most deshielded carbons in the molecule, typically resonating between 165 and 170 ppm.[11] The methyl carbon of the ester (-OCH₃) is also influenced by the adjacent oxygen and will appear in the 50-55 ppm range.

Experimental Protocol for ¹³C NMR Spectrum Acquisition

To obtain a high-quality ¹³C NMR spectrum of Methyl 6-(hydroxymethyl)nicotinate, the following detailed protocol should be followed.[14]

1. Sample Preparation:

-

Accurately weigh 10-20 mg of Methyl 6-(hydroxymethyl)nicotinate.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.

2. NMR Spectrometer Setup:

-

The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.[15]

-

Tune and match the probe for ¹³C observation.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. Data Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled ¹³C pulse sequence (e.g., zgpg30) should be used.

-

Spectral Width: Set a spectral width that encompasses the expected chemical shift range (e.g., 0-200 ppm).

-

Acquisition Time (AQ): A typical acquisition time of 1-2 seconds is sufficient.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration if quantitative analysis is desired.[16]

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.[1] Typically, 1024 to 4096 scans are necessary to achieve an adequate signal-to-noise ratio, depending on the sample concentration and spectrometer sensitivity.

-

Temperature: The experiment should be conducted at a constant temperature, typically 298 K.

4. Data Processing:

-

Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform (FT) to convert the FID into the frequency domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

-

Perform peak picking to identify the chemical shift of each resonance.

To further aid in the assignment of the carbon signals, advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.[2] 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can provide definitive assignments by correlating carbons to their attached protons and through multiple bonds, respectively.[2][15]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the acquisition and processing of a ¹³C NMR spectrum.

Caption: Workflow for ¹³C NMR analysis.

Conclusion

This technical guide provides a detailed theoretical and practical framework for the ¹³C NMR analysis of Methyl 6-(hydroxymethyl)nicotinate. By combining predictive knowledge of chemical shifts with a robust experimental protocol, researchers can confidently acquire and interpret the ¹³C NMR spectrum of this compound. The data obtained will be crucial for its structural verification and quality control in any research or development pipeline.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. Methyl 6-(hydroxymethyl)nicotinate | 56026-36-9 [chemicalbook.com]

- 4. Methyl 6-(hydroxymethyl)nicotinate - Protheragen [protheragen.ai]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 7. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds [mdpi.com]

- 8. testbook.com [testbook.com]

- 9. Methyl 6-methylnicotinate | C8H9NO2 | CID 231548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. researchgate.net [researchgate.net]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. chem.uiowa.edu [chem.uiowa.edu]

- 15. benchchem.com [benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Infrared Spectroscopy of Methyl 6-(hydroxymethyl)nicotinate

This guide provides a comprehensive technical overview of the principles and practices involved in obtaining and interpreting the infrared (IR) spectrum of Methyl 6-(hydroxymethyl)nicotinate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of IR spectroscopy, offers detailed experimental protocols, and presents a thorough analysis of the molecule's spectral features.

Introduction: The Molecular Portrait of Methyl 6-(hydroxymethyl)nicotinate

Methyl 6-(hydroxymethyl)nicotinate is a pyridine derivative of significant interest in medicinal chemistry and pharmaceutical research. Its structure incorporates three key functional groups: a primary alcohol (-CH₂OH), a methyl ester (-COOCH₃), and a substituted pyridine ring. Each of these moieties possesses unique vibrational modes that absorb infrared radiation at characteristic frequencies. Infrared spectroscopy, therefore, serves as a powerful, non-destructive technique to confirm the identity and structural integrity of this compound by providing a unique molecular "fingerprint."